N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-13-14(2)22-18-6-4-3-5-17(18)19(13)24-11-9-15(10-12-24)20(25)21(26)23-16-7-8-16/h3-6,15-16,20,25H,7-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYXFGEKUNVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)C(C(=O)NC4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Coupling with Cyclopropyl Group: The final step involves the coupling of the cyclopropyl group with the piperidine-quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or piperidine derivatives.
Scientific Research Applications
N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, chloroquine, and nalidixic acid share the quinoline core structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine, piperine, and risperidone contain the piperidine ring and are used in various therapeutic applications.
Uniqueness
N-cyclopropyl-2-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is unique due to the combination of the quinoline and piperidine moieties with the cyclopropyl group, which may confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
